2-Chloro-4-(pyrazin-2-yl)aniline
Description
2-Chloro-4-(pyrazin-2-yl)aniline (C₁₀H₈ClN₃, molecular weight 205.64 g/mol) is an aromatic amine featuring a chlorinated aniline core substituted with a pyrazine ring at the para position. Its synthesis involves coupling 2-chloropyrazine with 4-chloroaniline under thermal or catalytic conditions, such as microwave-assisted Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., [PdCl₂(dppf)] and sodium carbonate) . Single-crystal X-ray studies reveal a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 12.1257 Å, b = 3.7944 Å, c = 19.7242 Å, and β = 91.37° . The dihedral angle between the pyrazine and aniline rings is 43.0°, indicating moderate planarity disruption . Intermolecular N–H⋯N hydrogen bonds form inversion dimers, stabilizing the crystal lattice .
This compound serves as a versatile intermediate in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic derivatives for drug discovery .
Properties
Molecular Formula |
C10H8ClN3 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-chloro-4-pyrazin-2-ylaniline |
InChI |
InChI=1S/C10H8ClN3/c11-8-5-7(1-2-9(8)12)10-6-13-3-4-14-10/h1-6H,12H2 |
InChI Key |
VWTHAQDJHDZNCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CN=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Selected Analogues
Key Observations:
- Pyrazine vs. Pyridine Substituents : The pyrazine ring in this compound introduces two nitrogen atoms, enabling stronger hydrogen bonding and π-stacking compared to the single nitrogen in 4-Chloro-N-(2-pyridyl)aniline . This enhances intermolecular stabilization in crystal lattices.
- Imidazole vs.
- Sulfanyl vs.
- Steric and Electronic Effects : The isopropoxy group in 2-Chloro-4-(propan-2-yloxy)aniline adds steric hindrance and electron-donating properties, contrasting with the electron-withdrawing chloro group in the target compound .
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